2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3S/c21-18-7-6-17(19(22)15-18)14-20(25)23-9-11-24(12-10-23)28(26,27)13-8-16-4-2-1-3-5-16/h1-8,13,15H,9-12,14H2/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKGFJOAOSKMHQ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone , with CAS number 924723-37-5 , is a synthetic organic molecule notable for its potential biological activities. This article reviews its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 439.4 g/mol
- Structure : The compound features a dichlorophenyl group and a sulfonylpiperazine moiety, which are critical for its biological activity.
Antifungal Activity
Research has indicated that derivatives of compounds containing the 2,4-dichlorophenyl moiety exhibit significant antifungal properties. A study published in the Journal of Agricultural and Food Chemistry evaluated various N-substituted derivatives and found that the presence of the dichlorophenyl group enhances antifungal efficacy against several strains of fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group in the structure potentially inhibits key enzymes involved in fungal cell wall synthesis.
- Membrane Disruption : The lipophilic nature of the phenylethenyl group may disrupt fungal cell membranes, leading to cell lysis.
Study 1: Antifungal Efficacy
A case study conducted on the antifungal activity against Candida albicans demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 25 µg/mL. These results suggest a promising application in treating fungal infections .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that modifications in the piperazine ring and variations in the substituents on the phenyl ring significantly influence antifungal potency. Compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity compared to those with electron-donating groups .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group enhances oxidative stability compared to sulfanyl-containing analogs like , which may degrade in vivo .
- Chlorophenyl Substitution: The 2,4-dichloro configuration (target compound) vs.
- Piperazine Modifications : Styrenyl sulfonyl (target) vs. biphenyl () or imidazole (ketoconazole) groups influence solubility and target selectivity .
Pharmacological and Physicochemical Properties
Table 2: Activity and Property Comparisons
Key Findings :
- Antipsychotic Potential: The target compound’s piperazine-acetyl scaffold aligns with ’s QSAR models, where QPlogBB and electron affinity (EA) correlate with anti-dopaminergic activity. However, its sulfonyl group may reduce brain penetration compared to biphenyl analogs .
- Metabolic Stability : The (E)-styrenyl group’s conjugation may reduce metabolic degradation compared to alkyl chains in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
